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Compound of Interest

Compound Name: Djalonensone

Cat. No.: B1665736 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Djalonensone, also known as Alternariol monomethyl ether (AME), is a mycotoxin produced

by fungi of the genus Alternaria. It is a common contaminant of various food commodities,

including fruits, vegetables, and cereals. This document provides a comprehensive overview of

the toxicological profile of Djalonensone, summarizing key findings on its acute and

subchronic toxicity, cytotoxicity, and genotoxicity. Detailed experimental methodologies for key

toxicological assays are provided, and cellular signaling pathways implicated in its mechanism

of action are visualized. The information presented is intended to support researchers,

scientists, and drug development professionals in understanding the potential risks associated

with Djalonensone exposure and to guide future research.

Chemical and Physical Properties
Djalonensone is a dibenzo-α-pyrone derivative with the following properties:
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Property Value

Synonyms Alternariol monomethyl ether (AME)

CAS Number 23452-05-3

Molecular Formula C₁₅H₁₂O₅

Molecular Weight 272.25 g/mol

Appearance Powder

Storage Temperature 2-8°C

Toxicological Data
Acute and Subchronic Toxicity
Data on the acute oral toxicity of Djalonensone is limited, and a definitive LD50 value has not

been established. However, the Globally Harmonized System (GHS) of Classification and

Labelling of Chemicals classifies it as fatal if swallowed.
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Study Type Species Route
Dose/Conce
ntration

Observed
Effects

Reference

Acute Toxicity Hamster
Intraperitonea

l

200 mg/kg

bw

Toxic effects

observed.
[1]

Acute Toxicity Hamster
Intraperitonea

l

50 or 100

mg/kg bw

No toxic

effects

observed.

[1]

Subchronic

Toxicity
Rat Oral gavage

3.75 mg/day

for 30 days

No toxic

effects

observed.

[1]

Subchronic

Toxicity

Rat

(Sprague-

Dawley)

Oral gavage

1.84, 3.67, or

7.35 µg/kg

bw/day for 28

days

Compromise

d immune

system; liver,

kidney, and

spleen

damage.

[2]

Cytotoxicity
Djalonensone has demonstrated cytotoxic effects in various cell lines.
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Cell Line Assay Exposure Time EC50 / IC50 Reference

Human Colon

Carcinoma

(HCT116)

Flow Cytometry 24 h 31 µg/mL (EC50) [3]

Human

Hepatocytes

(HepG2)

Flow Cytometry 24 h
4-5 µg/mL

(EC50)

Human Intestinal

Epithelial (Caco-

2)

Flow Cytometry 24 h
6-23 µg/mL

(EC50)

Swine Intestinal

Epithelial (IPEC-

1)

MTT Assay 24 h 10.5 µM (IC50)

Genotoxicity and Mutagenicity
The genotoxicity and mutagenicity of Djalonensone have been investigated in several studies,

with some conflicting results. While some studies have shown it to be non-mutagenic in the

Ames test, others suggest it can induce gene mutations, chromosome breakage, and DNA

damage.

Assay System
Metabolic
Activation

Result Reference

Ames Test
S. typhimurium

TA98 & TA100
With and without Non-mutagenic

In vivo multi-

endpoint

Sprague-Dawley

rats
N/A

Induced gene

mutations,

chromosome

breakage, and

DNA damage.

Mechanism of Action and Signaling Pathways
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Djalonensone exerts its toxic effects through multiple mechanisms, primarily by inducing

apoptosis and oxidative stress.

Mitochondrial Apoptosis Pathway
Djalonensone has been shown to induce apoptosis in human colon carcinoma cells (HCT116)

by activating the mitochondrial pathway. This process involves the opening of the mitochondrial

permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential

(ΔΨm), generation of reactive oxygen species (ROS), release of cytochrome c, and

subsequent activation of caspases 9 and 3.

Djalonensone

Mitochondrial Permeability
Transition Pore (PTP) Opening

Loss of Mitochondrial
Membrane Potential (ΔΨm)

Reactive Oxygen Species (ROS)
Generation Cytochrome c Release

Caspase 9 Activation
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Apoptosis

Click to download full resolution via product page

Mitochondrial Apoptosis Pathway Induced by Djalonensone.

Akt/Nrf2/HO-1 Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1665736?utm_src=pdf-body
https://www.benchchem.com/product/b1665736?utm_src=pdf-body
https://www.benchchem.com/product/b1665736?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Djalonensone can induce oxidative stress by inhibiting the Akt/Nrf2/HO-1 signaling pathway.

This pathway plays a crucial role in the cellular defense against oxidative stress. Inhibition of

this pathway by Djalonensone leads to a decrease in the activity of antioxidant enzymes,

resulting in DNA and protein oxidation.
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Inhibition of Akt/Nrf2/HO-1 Pathway by Djalonensone.

Experimental Protocols
Detailed experimental protocols for the specific studies cited are often not fully available in the

public domain. The following are generalized protocols for key toxicological assays relevant to

the assessment of Djalonensone.
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Acute Oral Toxicity (General Protocol - OECD Guideline
425)

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for

at least 5 days before the study.

Dose Administration: A single dose of the test substance is administered orally by gavage. A

limit test at 2000 or 5000 mg/kg body weight is often performed first.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 is calculated if mortality occurs.

Cytotoxicity Assay (MTT Assay)
Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to

attach overnight.

Treatment: Cells are treated with various concentrations of Djalonensone for a specified

period (e.g., 24 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value

is calculated.
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Ames Test (Bacterial Reverse Mutation Assay - General
Protocol)

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100)

are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver).

Exposure: The bacterial strains are exposed to various concentrations of Djalonensone in

the presence of a small amount of histidine.

Plating: The mixture is plated on a minimal glucose agar medium.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that can grow without added histidine) is

counted. A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies.

In Vivo Micronucleus Test (General Protocol - OECD
Guideline 474)

Animal Treatment: Rodents are treated with Djalonensone, typically via oral gavage or

intraperitoneal injection.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after treatment.

Slide Preparation: Smears are prepared and stained with a DNA-specific stain (e.g., Giemsa,

acridine orange).

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-

PCEs) is determined by scoring a sufficient number of PCEs.

Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated

to assess bone marrow toxicity.
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Data Analysis: Statistical analysis is performed to determine if there is a significant increase

in the frequency of MN-PCEs in the treated groups compared to the control group.

Comet Assay (Single Cell Gel Electrophoresis)
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of

interest.

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto

a microscope slide.

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm,

leaving the nuclear DNA.

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind

the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks)

will migrate out of the nucleus, forming a "comet" tail.

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a

fluorescence microscope.

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet

tail and the intensity of DNA in the tail.

Conclusion
Djalonensone (Alternariol monomethyl ether) is a mycotoxin with significant toxic potential.

The available data indicates high acute toxicity, cytotoxicity to various cell lines, and evidence

of genotoxicity. Its mechanisms of action involve the induction of mitochondrial apoptosis and

oxidative stress through the inhibition of key cellular signaling pathways. While this document

provides a comprehensive summary of the current knowledge, further research is needed to

establish a definitive acute oral LD50, to clarify the conflicting results regarding its mutagenicity,

and to further elucidate the intricate details of its toxicological mechanisms. The provided

experimental protocols offer a foundation for researchers to conduct further studies to fill these

knowledge gaps and better assess the risk Djalonensone poses to human and animal health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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